molecular formula C7H11NO3 B1465534 Isopropyl 4-oxo-2-azetidinecarboxylate CAS No. 1354349-40-8

Isopropyl 4-oxo-2-azetidinecarboxylate

Cat. No. B1465534
CAS RN: 1354349-40-8
M. Wt: 157.17 g/mol
InChI Key: VZCSKYOOXXZEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-oxo-2-azetidinecarboxylate is a chemical compound with the empirical formula C4H5NO3 . It’s a chiral catalyst and ligand, and its crystals are orthorhombic, belonging to the P 2 1 2 1 2 1 space group .


Synthesis Analysis

The synthesis of this compound is not straightforward due to unfavorable enthalpies of activation . It can be prepared by hydrogenation from (S)-4-( )-benzyloxy-carbonyl-2-azetidinone . Derivatives of this compound are of potential interest as precursors to β-lactam antibiotics, as they can be converted into 4-acetoxy-2-azetidinones .


Molecular Structure Analysis

The molecular weight of this compound is 115.09 . The SMILES string representation of its structure is OC(=O)[C@@H]1CC(=O)N1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has an optical activity of [α]20/D −46°, c = 1 in methanol . Its melting point is between 99-102 °C .

Future Directions

The derivatives of this compound are of potential interest as precursors to β-lactam antibiotics . They can also yield helical poly-peptides by anionic ring-opening polymerization . These polyaspartates display piezoelectric and liquid crystal properties , indicating potential applications in material science.

properties

IUPAC Name

propan-2-yl 4-oxoazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4(2)11-7(10)5-3-6(9)8-5/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCSKYOOXXZEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4-oxo-2-azetidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 4-oxo-2-azetidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Isopropyl 4-oxo-2-azetidinecarboxylate
Reactant of Route 3
Reactant of Route 3
Isopropyl 4-oxo-2-azetidinecarboxylate
Reactant of Route 4
Isopropyl 4-oxo-2-azetidinecarboxylate
Reactant of Route 5
Isopropyl 4-oxo-2-azetidinecarboxylate
Reactant of Route 6
Isopropyl 4-oxo-2-azetidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.